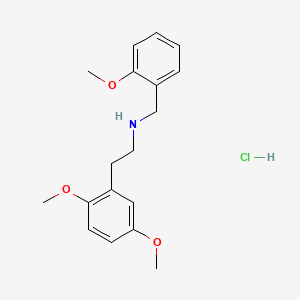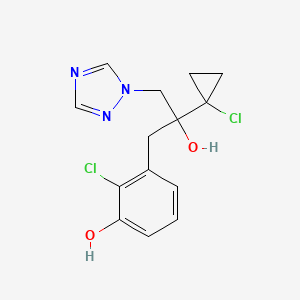
N-Isobutyryl-d7-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyryl-d7-glycine is a deuterium-labeled derivative of N-Isobutyryl-glycine. It is a stable isotope-labeled compound, often used in scientific research for tracing and quantitation purposes. The compound has a molecular formula of C6H4D7NO3 and a molecular weight of 152.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Isobutyryl-d7-glycine involves the incorporation of deuterium into the N-Isobutyryl-glycine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but typically involve the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle stable isotopes. The process involves the synthesis of the compound in large batches, ensuring high purity and consistency. The production methods are designed to meet the stringent requirements of scientific research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: N-Isobutyryl-d7-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
N-Isobutyryl-d7-glycine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of N-Isobutyryl-d7-glycine involves its role as a stable isotope tracer. By incorporating deuterium, the compound can be distinguished from its non-labeled counterpart in various analytical techniques. This allows researchers to track its movement and transformation within biological systems, providing valuable insights into metabolic pathways and drug interactions .
Comparaison Avec Des Composés Similaires
N-Isobutyryl-glycine: The non-deuterated form of the compound.
N-Butyryl-glycine: A similar compound with a butyryl group instead of an isobutyryl group.
N-Acetyl-glycine: Another related compound with an acetyl group
Uniqueness: N-Isobutyryl-d7-glycine is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise quantitation and tracing, making it a valuable tool in various scientific studies .
Propriétés
Numéro CAS |
1330037-23-4 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
152.201 |
Nom IUPAC |
2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D |
Clé InChI |
DCICDMMXFIELDF-UAVYNJCWSA-N |
SMILES |
CC(C)C(=O)NCC(=O)O |
Synonymes |
N-(2-methyl-1-oxopropyl-d7)glycine; N-Isobutyryl-d7-glycine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




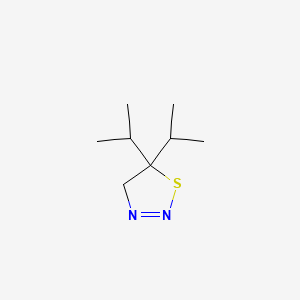
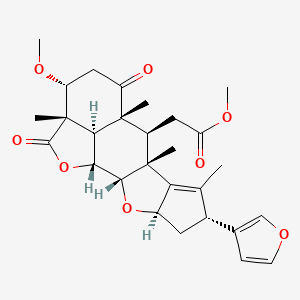
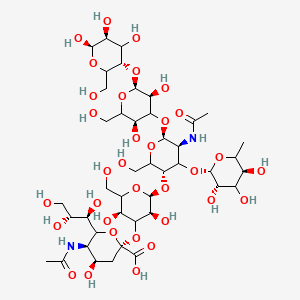
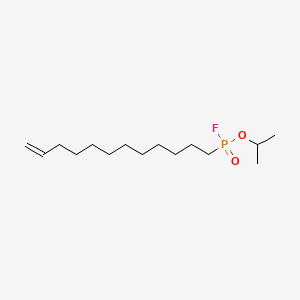
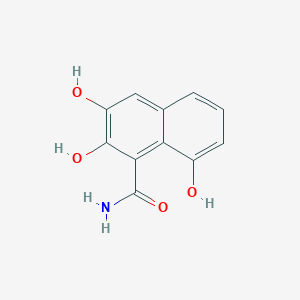
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)

